molecular formula C6H4F2O B125437 2,6-Difluorophenol CAS No. 28177-48-2

2,6-Difluorophenol

Cat. No. B125437
Key on ui cas rn: 28177-48-2
M. Wt: 130.09 g/mol
InChI Key: CKKOVFGIBXCEIJ-UHFFFAOYSA-N
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Patent
US09447044B2

Procedure details

TFA (7 mL) was added to 2,6-difluoro-phenol (1.0 g, 7.69 mmol) and hexam-ethylenetetraamine (1.08 g, 7.69 mmol), and the mixture was stirred at 75˜80° C. for 12 hours. The reactant was cooled, diluted with water, and then extracted with DCM/MeOH (9:1) solution three or four times. The organic layer was concentrated under reduced pressure, and DCM was added to the residue. The mixture was dried with MgSO4 and concentrated under reduced pressure. The reaction product was used in the next step without a separate purification process.
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](O)(C(F)(F)F)=[O:2].[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[OH:16].C1N2CN3CN(C2)CN1C3>O>[F:8][C:9]1[CH:14]=[C:13]([CH:12]=[C:11]([F:15])[C:10]=1[OH:16])[CH:1]=[O:2]

Inputs

Step One
Name
Quantity
7 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)O
Name
Quantity
1.08 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 75˜80° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reactant was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM/MeOH (9:1) solution three or four times
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure, and DCM
ADDITION
Type
ADDITION
Details
was added to the residue
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The reaction product was used in the next step without a separate purification process

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
FC=1C=C(C=O)C=C(C1O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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